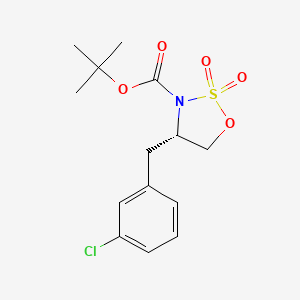

(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

CAS No.:

Cat. No.: VC16482000

Molecular Formula: C14H18ClNO5S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18ClNO5S |

|---|---|

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | tert-butyl (4S)-4-[(3-chlorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

| Standard InChI Key | CNYWLQMPLWELSQ-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC(=CC=C2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₄H₁₈ClNO₅S, with a molecular weight of 347.81 g/mol . Its IUPAC name, tert-butyl (S)-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, reflects the following structural components:

-

A 1,2,3-oxathiazolidine ring (a five-membered heterocycle containing oxygen, sulfur, and nitrogen).

-

A 2,2-dioxide group, indicating two sulfonyl oxygen atoms.

-

A Boc (tert-butoxycarbonyl) protecting group at the N3 position.

-

A (3-chlorobenzyl) substituent at the C4 position.

-

(S)-configuration at the C3 stereocenter, critical for enantioselective applications .

The stereochemistry is preserved through the Boc group, which stabilizes the nitrogen center and prevents racemization during synthetic steps .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1105712-08-0 | |

| Molecular Formula | C₁₄H₁₈ClNO₅S | |

| Molecular Weight | 347.81 g/mol | |

| Purity | 95% | |

| Smiles Notation | ClC1=CC(C[C@@H]2N(C(OC(C)(C)C)=O)S(OC2)(=O)=O)=CC=C1 |

Synthesis and Stereochemical Control

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

-

Formation of the Oxathiazolidine Ring:

-

Boc Protection:

-

Chlorobenzyl Introduction:

Enantioselective Synthesis

The (S)-configuration is achieved using chiral catalysts or enantiomerically pure starting materials. For example, rhodium-catalyzed transfer hydrogenation has been employed to synthesize related cyclic sulfamidates with >99% enantiomeric excess (ee) . This method could be adapted for the target compound by selecting appropriate chiral ligands.

Applications in Organic Synthesis

Chiral Amine Synthesis

The compound serves as a precursor to chiral amines through ring-opening reactions:

-

Nucleophilic Attack: Treatment with Grignard reagents or organozinc compounds cleaves the oxathiazolidine ring, yielding β-amino alcohols with retained stereochemistry .

-

Fluorination: Reaction with Selectfluor® introduces fluorine at C4, producing fluorinated amines for medicinal chemistry.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Ring-opening | RMgX (Grignard) | Chiral β-amino alcohol | Drug intermediates |

| Fluorination | Selectfluor®, K₂CO₃ | (S)-4-Fluoro-3-chlorobenzyl amine | Anticonvulsant candidates |

| Cross-coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-substituted amines | Kinase inhibitors |

Pharmaceutical Relevance

-

Kappa-Opioid Receptor Agonists: Analogous cyclic sulfamidates have been used to synthesize CJ-15,161, a kappa-agonist with analgesic properties .

-

Anticancer Agents: Derivatives with organophosphorus moieties show preliminary activity against cancer cell lines, though further optimization is needed.

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: The Boc group enhances thermal stability, with decomposition observed above 200°C .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic Boc and chlorobenzyl groups .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume